A Senior Application Scientist's Guide to Fmoc-His(Boc)-OPfp in Peptide Synthesis
A Senior Application Scientist's Guide to Fmoc-His(Boc)-OPfp in Peptide Synthesis
Introduction: Navigating the Challenges of Histidine Incorporation in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of peptides is a cornerstone of innovation. However, the incorporation of certain amino acids presents unique challenges that can impact yield, purity, and ultimately, the biological activity of the final product. Histidine, with its imidazole side chain, is notoriously problematic due to its high propensity for racemization during the activation and coupling steps of solid-phase peptide synthesis (SPPS). This loss of stereochemical integrity can have profound consequences, rendering a synthetic peptide biologically inactive.
This in-depth technical guide focuses on a critical tool for overcoming this obstacle: N-α-Fmoc-N-im-Boc-L-histidine pentafluorophenyl ester (Fmoc-His(Boc)-OPfp). We will delve into the core chemical properties of this reagent, provide a detailed, field-proven protocol for its application, and explore the mechanistic rationale behind its superior performance. This guide is designed to equip you with the expertise to confidently and successfully incorporate histidine into your peptide sequences, ensuring the scientific integrity of your research.
Core Chemical Properties and Data
Fmoc-His(Boc)-OPfp is a derivative of L-histidine that has been strategically modified with protecting groups and an activating ester to optimize its performance in Fmoc-based SPPS. The fluorenylmethyloxycarbonyl (Fmoc) group temporarily protects the α-amino group, while the tert-butyloxycarbonyl (Boc) group protects the imidazole side chain. The pentafluorophenyl (OPfp) ester serves as a highly reactive leaving group, facilitating efficient peptide bond formation.
| Parameter | Value | Source(s) |
| Chemical Name | N-α-Fmoc-N-im-Boc-L-histidine pentafluorophenyl ester | N/A |
| CAS Number | 109053-20-5 | [1] |
| Molecular Formula | C₃₂H₂₆F₅N₃O₅ | Calculated |
| Molecular Weight | 627.57 g/mol | Calculated |
| Precursor | Fmoc-His(Boc)-OH | [2][3][4][5] |
| Precursor CAS No. | 81379-52-4 | [2][3][4][5] |
| Precursor Mol. Wt. | 477.51 g/mol | [2][3][4][5] |
The Mechanism of Action: Why Pentafluorophenyl Esters Excel
The efficacy of Fmoc-His(Boc)-OPfp lies in the powerful electron-withdrawing nature of the pentafluorophenyl group. This property makes the pentafluorophenoxide an excellent leaving group, dramatically increasing the reactivity of the carboxyl group towards nucleophilic attack by the free amine of the growing peptide chain.[6][7]
This high reactivity translates to several key advantages in SPPS:
-
Rapid Coupling Kinetics: PFP esters react significantly faster than many other active esters, which helps to minimize undesirable side reactions that can occur with prolonged reaction times.[6][7]
-
Reduced Racemization: The rapid and efficient coupling mediated by the OPfp ester, combined with the steric hindrance and electronic effects of the Boc group on the imidazole ring, significantly suppresses the intramolecular-catalyzed epimerization of the histidine residue.[8]
-
High Yields and Purity: The clean and fast coupling reactions lead to higher yields of the desired peptide and a purer crude product, simplifying downstream purification efforts.
-
Stability and Suitability for Automation: Fmoc-amino acid-OPfp esters are generally stable, crystalline solids, making them well-suited for use in automated peptide synthesizers.[6][7]
Experimental Protocol: Synthesis and Application in SPPS
This section provides a comprehensive, two-part protocol. The first part details the synthesis of Fmoc-His(Boc)-OPfp from its carboxylic acid precursor. The second part outlines its application in a standard Fmoc-SPPS workflow.
Part 1: Synthesis of Fmoc-His(Boc)-OPfp
This protocol describes the activation of Fmoc-His(Boc)-OH to its corresponding pentafluorophenyl ester using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Materials:
-
Fmoc-His(Boc)-OH
-
Pentafluorophenol (PFP-OH)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Methodology:
-
Dissolution: In a clean, dry round-bottom flask, dissolve Fmoc-His(Boc)-OH (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous THF.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
DCC Addition: Slowly add a solution of DCC (1.1 equivalents) in anhydrous THF to the cooled reaction mixture.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Solvent Evaporation: Remove the THF from the filtrate under reduced pressure.
-
Work-up: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as ethyl acetate/hexane, to obtain pure Fmoc-His(Boc)-OPfp.
Caption: Synthesis of Fmoc-His(Boc)-OPfp.
Part 2: Manual Coupling of Fmoc-His(Boc)-OPfp in Fmoc-SPPS
This protocol details the manual coupling of the pre-activated Fmoc-His(Boc)-OPfp onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-His(Boc)-OPfp
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended)
-
Reaction vessel
-
Kaiser test kit
Methodology:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel. After swelling, drain the DMF.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin to remove the N-terminal Fmoc group.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Thoroughly wash the resin 5-7 times with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test is indicated by a blue color).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-His(Boc)-OPfp (3-5 equivalents relative to the resin loading) in a minimal volume of DMF. The addition of an equivalent amount of HOBt can further suppress racemization and improve coupling efficiency.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the progress of the coupling reaction using a Kaiser test. A negative result (colorless or yellow) indicates successful completion of the coupling.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF to remove any unreacted reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.
-
Caption: A single coupling cycle in Fmoc-SPPS.
Conclusion: Ensuring the Integrity of Your Synthetic Peptides
The use of Fmoc-His(Boc)-OPfp represents a significant advancement in the synthesis of histidine-containing peptides. By leveraging the high reactivity of the pentafluorophenyl ester and the protective effect of the Boc group on the imidazole side chain, researchers can confidently mitigate the risk of racemization and produce high-purity peptides with the correct stereochemistry. This, in turn, is critical for obtaining reliable and reproducible results in biological assays and for the development of effective peptide-based therapeutics. By understanding the underlying chemical principles and adhering to optimized protocols, you can harness the power of this valuable reagent to advance your research and development goals.
References
-
Dilun Biotechnology. (2026, January 15). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Core Strategy. [Link]
-
Atherton, E., & Sheppard, R. C. (1985). Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters. Journal of the Chemical Society, Chemical Communications, (3), 165-166. [Link]
-
Kisfaludy, L., & Schön, I. (1983). Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters. Journal of the Chemical Society, Perkin Transactions 1, 1289-1293. [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-His(Boc)-OH. PubChem Compound Database. Retrieved February 21, 2026, from [Link]
-
CSBio China. (n.d.). Fmoc-His(Boc)-OH. Retrieved February 21, 2026, from [Link]
-
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]
-
Aapptec Peptides. (n.d.). Fmoc-His(Boc)-OH [81379-52-4]. Retrieved February 21, 2026, from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Fmoc-His(Boc)-OH | C26H27N3O6 | CID 11123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 81379-52-4|Fmoc-His(Boc)-OH|BLD Pharm [bldpharm.com]
- 4. Fmoc-His(Boc)-OH | 81379-52-4 [chemnet.com]
- 5. Fmoc-His(Boc)-OH - CsBioChina [csbiochina.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. biomatik.com [biomatik.com]
